molecular formula C14H23NO3 B13644954 Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate

Cat. No.: B13644954
M. Wt: 253.34 g/mol
InChI Key: WYDFYSJHTFODCZ-UHFFFAOYSA-N
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Description

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate typically involves multiple steps. One common approach involves the reaction of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often require the use of sodium borohydride and acetic acid as reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate
  • Tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate
  • Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3{5}.2{4}]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 10-hydroxy-7-azadispiro[3.0.35.24]decane-7-carboxylate

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-8-13(9-15)7-10(16)14(13)5-4-6-14/h10,16H,4-9H2,1-3H3

InChI Key

WYDFYSJHTFODCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C23CCC3)O

Origin of Product

United States

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